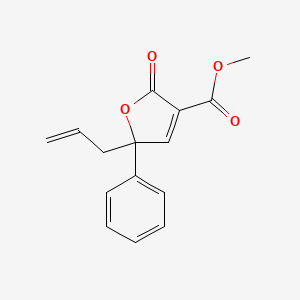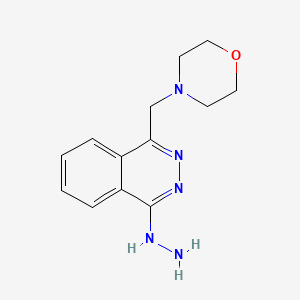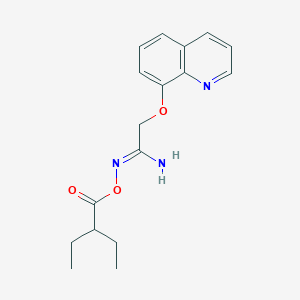
4-(Dimethylphosphoryl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylphosphoryl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dimethylphosphoryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Dimethylphosphoryl)benzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of catalysts. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of ultrasonic irradiation and green catalysts ensures that the production process is both efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylphosphoryl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of electrochemically generated superoxide anion in the presence of molecular oxygen can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides .
Applications De Recherche Scientifique
4-(Dimethylphosphoryl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Dimethylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This suggests that this compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Dimethylphosphoryl)benzamide include:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphosphoryl group differentiates it from other benzamide derivatives, potentially leading to unique interactions and applications in various fields .
Propriétés
| 61738-50-9 | |
Formule moléculaire |
C9H12NO2P |
Poids moléculaire |
197.17 g/mol |
Nom IUPAC |
4-dimethylphosphorylbenzamide |
InChI |
InChI=1S/C9H12NO2P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H2,10,11) |
Clé InChI |
OCNHLTDLJMUDHZ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
